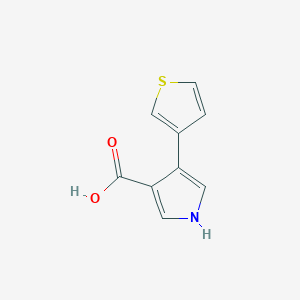

4-Thien-3-yl-1H-pyrrole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various thienyl-pyrrole derivatives has been explored through different methods. For instance, the synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates was achieved by transforming methyl 4-aminopyrrole-2-carboxylate into a diazo compound, followed by intramolecular azo coupling under acid conditions . Another approach involved the Knorr–Paal condensation to prepare N-(4' -carboxyphenyl)-2,5-di(2" -thienyl)pyrrole, followed by saponification to yield the desired acid . Additionally, a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using various spectroscopic techniques .

Molecular Structure Analysis

Density Functional Theory (DFT) calculations have been extensively used to analyze the molecular structure of thienyl-pyrrole derivatives. For example, a complete structural and vibrational analysis of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid was carried out using DFT, which provided insights into the molecular geometry, vibrational wavenumbers, and NMR chemical shift values . Similarly, the molecular structure of 4H-thieno[3,4-c]pyrrole was elucidated through crystallography and theoretical calculations .

Chemical Reactions Analysis

The chemical reactivity of thienyl-pyrrole derivatives has been studied in the context of their potential as inhibitors for human protein kinase CK2. Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids were synthesized and tested, revealing structure-activity relationships and predicted binding modes . Additionally, the electropolymerization of N-(4' -carboxyphenyl)-2,5-di(2" -thienyl)pyrrole was investigated, showing that the resulting polymer films were stable to repetitive cycling .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienyl-pyrrole derivatives have been characterized through various spectroscopic methods and theoretical calculations. The thermodynamic parameters of the synthesized compounds indicate exothermic and spontaneous reactions at room temperature . The molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties of these compounds have been investigated, providing a deeper understanding of their stability and reactivity .

Scientific Research Applications

-

Pharmaceutical Chemistry

- Pyrrole is a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- Pyrrole-containing analogs are considered a potential source of biologically active compounds that contain a significant set of advantageous properties .

- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

- Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

-

Medicinal Chemistry

- Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value .

- The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility, and these properties make it a valuable tool for drug design and development .

- The pyrrole moiety is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry .

- There are various conventional as well as modern approaches to acquiring a series of pyrrole scaffolds, with a wide range of attractive features and drawbacks pertaining to each approach .

-

Diabetes Treatment

- The present compounds 6 to reduce the blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

-

Fungicides and Antibiotics

-

Anti-Inflammatory and Cholesterol Reducing Drugs

-

Antitumor Agents

-

Drug Discovery

- Pyrrole derivatives have applications in various fields such as drug discovery . They are a fundamental building block for many biologically active molecules and have gathered significant attention in the fields of medicinal and organic chemistry .

- Their synthesis has been a crucial area for research. There are various conventional as well as modern approaches to acquiring a series of pyrrole scaffolds, with a wide range of attractive features and drawbacks pertaining to each approach .

-

Material Science

-

Catalysis

properties

IUPAC Name |

4-thiophen-3-yl-1H-pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-9(12)8-4-10-3-7(8)6-1-2-13-5-6/h1-5,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHUOHUVAKSDDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CNC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Thien-3-yl-1H-pyrrole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)

![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)